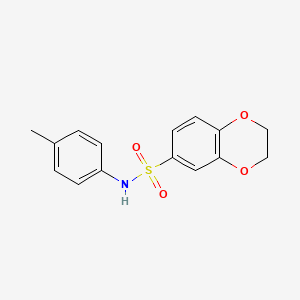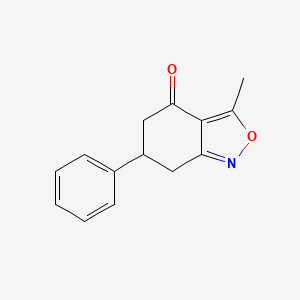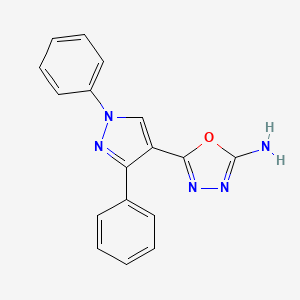![molecular formula C14H23N3O2 B5588818 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)
1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride, also known as DM-AMA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the azepane class of compounds and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is related to its ability to selectively bind to the norepinephrine transporter. By binding to this transporter, 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride inhibits the reuptake of norepinephrine, which increases the concentration of norepinephrine in the synapse. This increased concentration of norepinephrine can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is its ability to increase the concentration of norepinephrine in the synapse. This increased concentration of norepinephrine can lead to increased heart rate, blood pressure, and respiration. Additionally, 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been shown to have potential therapeutic applications in the treatment of depression and anxiety disorders.
实验室实验的优点和局限性
The advantages of using 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride in lab experiments include its ability to selectively bind to the norepinephrine transporter, its potential therapeutic applications, and its ability to increase the concentration of norepinephrine in the synapse. However, there are also limitations to using 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride in lab experiments. One limitation is that 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is not selective for the norepinephrine transporter and can also bind to other transporters. Additionally, the effects of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride can vary depending on the dose and duration of treatment.
未来方向
There are several future directions for research on 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride. One direction is to further study the potential therapeutic applications of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride in the treatment of depression and anxiety disorders. Another direction is to develop more selective compounds that can selectively bind to the norepinephrine transporter. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride and how it can be used in scientific research.
合成方法
The synthesis of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is a multi-step process that involves the reaction of various chemicals. The first step in the synthesis involves the reaction of 3,4-dimethoxypyridine with formaldehyde to form the intermediate 1-(3,4-dimethoxy-2-pyridinyl) methanol. This intermediate is then reacted with 1,6-diaminohexane to produce 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine. Finally, the dihydrochloride salt of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is produced by reacting 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride with hydrochloric acid.
科学研究应用
1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects that make it a useful tool for researchers. One of the primary applications of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is in the study of neurotransmitters. 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been shown to selectively bind to the norepinephrine transporter, which makes it useful for studying the release and reuptake of norepinephrine in the brain. Additionally, 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been shown to have potential therapeutic applications in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-[(3,4-dimethoxypyridin-2-yl)methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-18-13-6-7-16-12(14(13)19-2)10-17-8-4-3-5-11(15)9-17/h6-7,11H,3-5,8-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGGCWUQLLEWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2CCCCC(C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxypyridin-2-yl)methyl]azepan-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)


![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)


![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)


![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)
![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)